(5-Methyl-1,2-oxazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE is a heterocyclic compound that features a combination of oxazole, piperazine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like manganese dioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrimidine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., manganese dioxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2-[4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: An analog with the nitrogen atom in position 2.
Thiazole: An analog with the oxygen replaced by sulfur.
Benzoxazole: Where the oxazole is fused to a benzene ring.
Oxazoline: Which has one double bond reduced.
Oxazolidine: Which has both double bonds reduced.
Uniqueness
2-[4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE is unique due to its specific combination of oxazole, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15N5O2 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H15N5O2/c1-10-9-11(16-20-10)12(19)17-5-7-18(8-6-17)13-14-3-2-4-15-13/h2-4,9H,5-8H2,1H3 |
InChI Key |
VFTJOBXCKAGFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.